molecular formula C9H10O4 B13593401 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid CAS No. 6803-09-4

2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid

Cat. No.: B13593401
CAS No.: 6803-09-4
M. Wt: 182.17 g/mol
InChI Key: HXQBZGMVGIDZAJ-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a hydroxy group and a phenyl group attached to a propanoic acid backbone . It is a naturally occurring compound found in various plants and has been studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of phenol with acrylonitrile, followed by hydrolysis to yield the desired product . Another method involves the Perkin reaction, where 2-hydroxybenzaldehyde reacts with acetic anhydride in the presence of sodium acetate to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, with reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.

Properties

CAS No.

6803-09-4

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2-hydroxy-3-(2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10O4/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)

InChI Key

HXQBZGMVGIDZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)O)O

Origin of Product

United States

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